molecular formula C17H17N3O3 B5686145 3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B5686145
M. Wt: 311.33 g/mol
InChI Key: RVZPHRADTLXPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 3,3-DIMETHYL-1-[(4-AMINOPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE.

    Oxidation: Corresponding quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of 3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is not well understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibits specific enzymes involved in microbial growth.

    DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    3,3-DIMETHYL-1-[(4-AMINOPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: Similar structure but with an amino group instead of a nitro group.

    3,3-DIMETHYL-1-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE imparts unique chemical and biological properties, making it a valuable compound for various applications. The nitro group can be easily modified, allowing for the synthesis of a wide range of derivatives with different properties.

Properties

IUPAC Name

3,3-dimethyl-1-[(4-nitrophenyl)methyl]-4H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-17(2)16(21)19(15-6-4-3-5-14(15)18-17)11-12-7-9-13(10-8-12)20(22)23/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZPHRADTLXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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